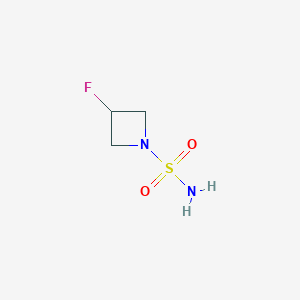

3-Fluoroazetidine-1-sulfonamide

Vue d'ensemble

Description

3-Fluoroazetidine-1-sulfonamide is a chemical compound with the molecular formula C3H7FN2O2S.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroazetidine-1-sulfonamide typically involves the reaction of azetidine with fluorinating agents and sulfonamide derivatives. One common method includes the use of sulfur (VI) reagents to introduce the sulfonamide group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product .

Analyse Des Réactions Chimiques

Key Reaction Pathway:

-

Substrate : Bicyclic azetidines (e.g., 27a , 27b )

-

Reagent : XtalFluor or CsF

-

Product : Fluorinated azetidines (e.g., 28a , 28b ) or difluoroprolines (30 )

Sulfonamide Functionalization

Sulfonamide groups are typically introduced via nucleophilic substitution or condensation reactions :

-

Example : Sulfonamide 28 was synthesized by reacting sulfonic chloride 27 with amines .

-

Conditions : Excess aliphatic amines in aprotic solvents (e.g., CHCl) under reflux .

Reaction Scheme:

| Step | Reactant | Reagent/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Sulfonic chloride (27 ) | Primary/secondary amine, CHCl | Sulfonamide (28 ) | 60–85% |

Ring-Opening Reactions

Fluorinated aziridines/azetidines undergo acid- or base-catalyzed ring-opening reactions :

-

Protonation : 2-(Trifluoromethyl)aziridines (39 ) react with acetic acid to form β-amino alcohols (e.g., 40 ) after prolonged heating .

-

N-Alkylation : Activation via alkyl iodides facilitates nucleophilic ring opening .

Reactivity Trends:

-

Electron-withdrawing groups (e.g., CF) reduce ring reactivity due to decreased nitrogen basicity .

-

Steric effects : Bulky substituents stabilize azetidines against decomposition .

Biocatalytic Modifications

Enzyme-mediated reactions enable stereoselective synthesis:

-

ω-Transaminases : Used for reductive amination of fluorinated ketones (e.g., 3-fluoropyruvate) to chiral amines .

-

Directed evolution : Engineered metalloenzymes (e.g., Ht-Cc552) achieve enantioselective N–H carbene insertion for fluorinated amino acids .

Stability and Decomposition

Applications De Recherche Scientifique

Medicinal Chemistry

3-Fluoroazetidine-1-sulfonamide has been identified as a valuable scaffold for developing novel therapeutic agents. Its fluorinated structure enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug design.

Anticancer Activity

Recent studies have focused on the compound's role as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, modifications to the azetidine ring have led to compounds with enhanced potency against CDK2 while maintaining selectivity over other kinases like CDK4 and ERK2. This selectivity is vital for minimizing off-target effects and improving therapeutic outcomes in cancer treatments .

| Compound | Target Kinase | Potency (IC50) | Selectivity |

|---|---|---|---|

| This compound | CDK2 | Low nM range | High against CDK4 |

| Modified analogs | CDK2 | Improved | Maintained |

Enzyme Inhibition

The incorporation of fluorine into azetidine derivatives has been shown to enhance their binding affinity to various enzymes. The electron-withdrawing nature of fluorine can stabilize interactions within the active site of target proteins, leading to improved inhibition rates. Studies have demonstrated that these compounds can serve as effective inhibitors for enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions .

Chemical Biology

This compound's unique properties also make it suitable for applications in chemical biology, particularly in the study of biomolecular interactions.

Peptide Synthesis

The introduction of 3-fluoroazetidine into peptide sequences can modulate their hydrophobicity and conformational flexibility. This modification is crucial for designing peptides with specific biological activities, such as antimicrobial properties or enhanced stability against proteolytic degradation . The challenges associated with incorporating fluorinated amino acids into peptides are being actively researched, highlighting the compound's potential in developing novel peptide therapeutics.

Imaging Applications

Fluorinated compounds are increasingly used in molecular imaging due to their favorable properties in positron emission tomography (PET). The incorporation of this compound into imaging agents can enhance signal detection owing to the high sensitivity of fluorine-19 NMR spectroscopy. This application is particularly relevant in oncology, where precise imaging of tumor metabolism and progression is critical for effective treatment planning .

Case Studies

Several case studies illustrate the practical applications of this compound:

Development of CDK Inhibitors

In a recent study, researchers synthesized a series of azetidine derivatives that included this compound as a core structure. These compounds exhibited potent inhibitory activity against CDK2 and were evaluated in vivo for their efficacy in tumor growth inhibition. The results indicated a significant reduction in tumor size in mouse models, showcasing the compound's potential as an anticancer agent .

Peptide Modifications

Another study focused on modifying antimicrobial peptides with fluorinated residues derived from this compound. The modified peptides demonstrated enhanced antimicrobial activity against resistant strains of bacteria, indicating that fluorination can be a strategic approach to overcoming resistance mechanisms .

Mécanisme D'action

The mechanism of action of 3-Fluoroazetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the enzyme’s active site. This competitive inhibition can disrupt metabolic pathways and biological processes, leading to the compound’s therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Azetidine-1-sulfonamide: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

3-Chloroazetidine-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine, leading to variations in chemical properties and applications.

Uniqueness

3-Fluoroazetidine-1-sulfonamide is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and biological activity compared to its non-fluorinated counterparts .

Activité Biologique

3-Fluoroazetidine-1-sulfonamide is a compound with significant pharmacological potential, particularly in the fields of antimicrobial, anti-inflammatory, and antiviral activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a fluorinated azetidine ring. The presence of the fluorine atom is believed to enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. They work by inhibiting bacterial growth through the blockade of folate synthesis. A study indicated that related sulfonamide compounds exhibit potent antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis . The inhibition mechanism primarily involves interference with dihydropteroate synthase, an enzyme critical for folate biosynthesis .

| Compound | Target Bacteria | IC50 (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Related sulfonamides | Bacillus subtilis | < 10 |

Anti-inflammatory Activity

Research has shown that sulfonamide derivatives possess anti-inflammatory properties. In vitro studies demonstrated that certain sulfonamides can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. For instance, compounds similar to this compound displayed significant inhibition of nitric oxide production in macrophages .

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of sulfonamide compounds. A specific study found that certain derivatives exhibit promising activity against viral entry mechanisms, particularly in inhibiting HIV-1 entry into host cells. The IC50 values for these compounds were notably low (below 5 μM), indicating strong antiviral efficacy .

Study on Antimicrobial Efficacy

In a comparative study, various sulfonamides were tested for their antimicrobial efficacy against resistant strains of bacteria. The results showed that modifications in the azetidine ring significantly affected the antibacterial potency. For example, this compound was among the top performers against resistant strains due to its unique structural characteristics .

Anti-inflammatory Mechanism Exploration

Another research effort focused on elucidating the anti-inflammatory mechanisms of sulfonamides. It was found that these compounds could inhibit the NF-kB signaling pathway, which plays a crucial role in mediating inflammatory responses. This pathway inhibition leads to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .

Propriétés

IUPAC Name |

3-fluoroazetidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FN2O2S/c4-3-1-6(2-3)9(5,7)8/h3H,1-2H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTQSMWAAADWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.